molecular formula C12H17ClN2O2 B1391594 4-Benzylpiperazine-2-carboxylic acid hydrochloride CAS No. 1219423-76-3

4-Benzylpiperazine-2-carboxylic acid hydrochloride

Cat. No.: B1391594
CAS No.: 1219423-76-3
M. Wt: 256.73 g/mol
InChI Key: APQYWFSMKGCAOY-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperazine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with piperazine under controlled conditions. One common method involves the use of benzaldehyde and piperazine in methanol, followed by the addition of sodium cyanoborohydride . This reaction results in the formation of the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-Benzylpiperazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . By inhibiting MAO, the compound can increase the levels of neurotransmitters like serotonin and dopamine, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological effects.

    1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with distinct biological activities.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects.

Uniqueness

4-Benzylpiperazine-2-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other piperazine derivatives. Its potential as a monoamine oxidase inhibitor and its diverse applications in scientific research make it a valuable compound for further study.

Properties

IUPAC Name

4-benzylpiperazine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQYWFSMKGCAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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